molecular formula C21H26NO4+ B1204148 Menisperine

Menisperine

Cat. No.: B1204148
M. Wt: 356.4 g/mol
InChI Key: XQINTCORIZHGFD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Menisperine is an alkaloid compound found in various species of the Menispermaceae family, particularly in the genus Menispermum. This compound has been studied for its diverse pharmacological properties and potential therapeutic applications. This compound is known for its complex molecular structure and its presence in traditional medicine, where it has been used for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of menispermine involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the use of isoquinoline alkaloids as starting materials. The process involves multiple steps of chemical reactions, including condensation, cyclization, and reduction reactions, under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production of menispermine is less common due to its complex structure and the availability of natural sources. when synthesized industrially, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization and chromatography to isolate menispermine from other by-products.

Chemical Reactions Analysis

Types of Reactions

Menisperine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

    Reduction: Reduction reactions can modify the functional groups in menispermine, altering its activity.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially changing its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of menispermine with different pharmacological profiles.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex alkaloids.

    Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties. It has shown promise in treating conditions such as cancer, Alzheimer’s disease, and rheumatoid arthritis.

Mechanism of Action

Menisperine exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes in the body, modulating their activity. For example, menispermine has been shown to inhibit certain enzymes involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anti-tumor effects. It may also interact with neurotransmitter receptors, contributing to its neuroprotective properties.

Comparison with Similar Compounds

Menisperine is unique among alkaloids due to its specific molecular structure and pharmacological profile. Similar compounds include:

    Berberine: Another isoquinoline alkaloid with anti-inflammatory and anti-tumor properties.

    Palmatine: Known for its antimicrobial and anti-inflammatory effects.

    Jatrorrhizine: Exhibits anti-inflammatory and hepatoprotective activities.

Compared to these compounds, menispermine has a distinct mechanism of action and a broader range of potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQINTCORIZHGFD-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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